Descarbamylnovobiocin

Vue d'ensemble

Description

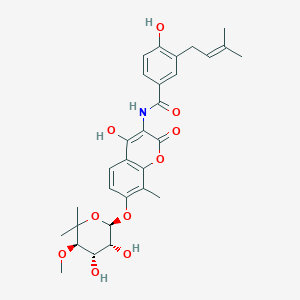

La déscarbamylnovobiocine est un composé d'hydroxycoumarine structurellement apparenté à la novobiocine. Elle se caractérise par l'absence du groupe carbamoyle en position 3 sur le cycle hexose. Ce composé est un membre de la famille des antibiotiques aminocoumariniques et est connu pour son rôle d'inhibiteur de la topoisomérase de type II bactérienne, spécifiquement la gyrase de l'ADN .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La déscarbamylnovobiocine peut être synthétisée par fermentation de la novobiocine, où elle apparaît comme un co-métabolite mineur. Elle peut également être produite comme un produit de dégradation alcaline de la novobiocine . La voie de synthèse implique l'élimination du groupe carbamoyle de la novobiocine dans des conditions alcalines spécifiques.

Méthodes de production industrielle : La production industrielle de déscarbamylnovobiocine implique généralement des procédés de fermentation à grande échelle suivis d'étapes de purification pour isoler le composé. Les conditions de fermentation sont optimisées pour maximiser le rendement en novobiocine, à partir de laquelle la déscarbamylnovobiocine est ensuite dérivée .

Analyse Des Réactions Chimiques

Types de réactions : La déscarbamylnovobiocine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la molécule.

Substitution : Les réactions de substitution peuvent se produire à différentes positions sur les cycles aromatiques, conduisant à la formation de nouveaux composés.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de substitution : Halogènes, agents alkylants.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de quinones, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels sur les cycles aromatiques .

4. Applications de la recherche scientifique

La déscarbamylnovobiocine a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour étudier les relations structure-activité des antibiotiques aminocoumariniques.

Biologie : Étudiée pour son rôle dans l'inhibition de la gyrase de l'ADN bactérienne, ce qui en fait un candidat potentiel pour le développement de médicaments antibactériens.

Médecine : Explorée pour son potentiel thérapeutique dans le traitement des infections bactériennes, en particulier celles causées par des souches résistantes aux antibiotiques.

Industrie : Utilisée dans le développement de nouveaux antibiotiques et comme étalon de référence dans les processus de contrôle qualité

5. Mécanisme d'action

La déscarbamylnovobiocine exerce ses effets en inhibant la topoisomérase de type II bactérienne, spécifiquement la gyrase de l'ADN. Cette enzyme est essentielle pour le superenroulement et la relaxation de l'ADN bactérien, qui sont des processus essentiels pour la réplication et la transcription de l'ADN. En inhibant la gyrase de l'ADN, la déscarbamylnovobiocine perturbe ces processus, conduisant à l'inhibition de la croissance et de la réplication bactériennes .

Composés similaires :

Novobiocine : Le composé parent à partir duquel la déscarbamylnovobiocine est dérivée. Il contient un groupe carbamoyle en position 3 sur le cycle hexose.

Coumermycine A1 : Un autre antibiotique aminocoumarinique avec un mécanisme d'action similaire.

Clorobiocine : Un composé apparenté présentant des similitudes structurelles et des propriétés antibactériennes.

Unicité : La déscarbamylnovobiocine est unique en raison de l'absence du groupe carbamoyle, ce qui affecte son affinité de liaison et sa spécificité pour la gyrase de l'ADN. Cette différence structurelle peut influencer sa puissance et son spectre d'activité antibactérienne par rapport aux autres antibiotiques aminocoumariniques .

Applications De Recherche Scientifique

Descarbamylnovobiocin has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study the structure-activity relationships of aminocoumarin antibiotics.

Biology: Investigated for its role in inhibiting bacterial DNA gyrase, making it a potential candidate for antibacterial drug development.

Medicine: Explored for its therapeutic potential in treating bacterial infections, particularly those caused by antibiotic-resistant strains.

Industry: Utilized in the development of new antibiotics and as a reference standard in quality control processes

Mécanisme D'action

Descarbamylnovobiocin exerts its effects by inhibiting bacterial type II topoisomerase, specifically DNA gyrase. This enzyme is essential for the supercoiling and relaxation of bacterial DNA, which are critical processes for DNA replication and transcription. By inhibiting DNA gyrase, this compound disrupts these processes, leading to the inhibition of bacterial growth and replication .

Similar Compounds:

Novobiocin: The parent compound from which this compound is derived. It contains a carbamoyl group at position 3 on the hexose ring.

Coumermycin A1: Another aminocoumarin antibiotic with a similar mechanism of action.

Clorobiocin: A related compound with structural similarities and antibacterial properties.

Uniqueness: this compound is unique due to the absence of the carbamoyl group, which affects its binding affinity and specificity for DNA gyrase. This structural difference can influence its potency and spectrum of antibacterial activity compared to other aminocoumarin antibiotics .

Propriétés

IUPAC Name |

N-[7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-4-hydroxy-8-methyl-2-oxochromen-3-yl]-4-hydroxy-3-(3-methylbut-2-enyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35NO10/c1-14(2)7-8-16-13-17(9-11-19(16)32)27(36)31-21-22(33)18-10-12-20(15(3)25(18)40-28(21)37)39-29-24(35)23(34)26(38-6)30(4,5)41-29/h7,9-13,23-24,26,29,32-35H,8H2,1-6H3,(H,31,36)/t23-,24+,26+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHGFJZFJRMSOS-NANZAVOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314503 | |

| Record name | Descarbamoylnovobiocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75057-97-5 | |

| Record name | Descarbamoylnovobiocin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75057-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Descarbamoylnovobiocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

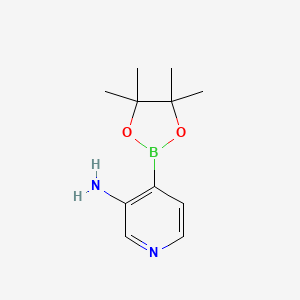

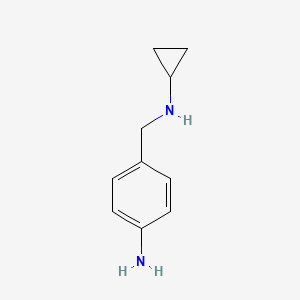

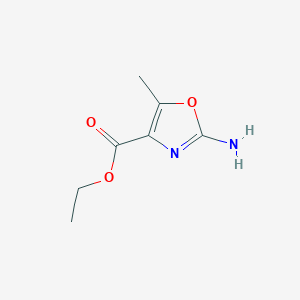

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

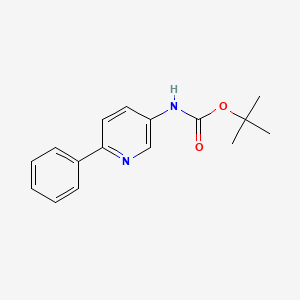

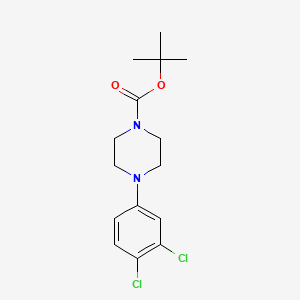

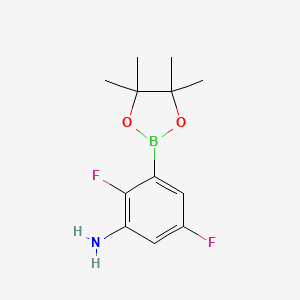

Feasible Synthetic Routes

Q1: What is the significance of descarbamylnovobiocin in novobiocin biosynthesis?

A1: this compound serves as a key intermediate in the biosynthetic pathway of novobiocin, an aminocoumarin antibiotic. Research indicates that this compound is formed after the fusion of the A and B rings of novobiocin []. Subsequently, it undergoes further enzymatic modification to yield the final active compound, novobiocin. This understanding stems from the observation that supplementing the growth media of certain novobiocin non-producing Streptomyces niveus mutants with this compound restores novobiocin production []. This suggests that these mutants are likely blocked in a step of the biosynthetic pathway prior to this compound formation.

Q2: How can this compound be distinguished from novobiocin and its isomer, isonovobiocin?

A2: Thin-layer chromatography (TLC) offers a straightforward method to differentiate this compound from novobiocin and isonovobiocin []. This technique utilizes differences in polarity and interactions with the stationary phase to separate the compounds. By employing specific solvent systems and visualization methods, researchers can identify and analyze each component in complex mixtures, including fermentation broths, extracts, and purified substances [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexahydro-1H-pyrrolo[3,2-C]pyridin-4(2H)-one](/img/structure/B1505858.png)

![Tert-butyl 4-oxo-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1505859.png)

![Ethyl 6-bromo-2-phenylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1505893.png)